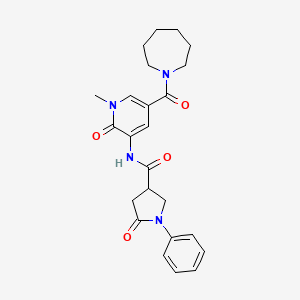
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H27N3O4 with a molecular weight of approximately 397.475 g/mol. Its structure features a pyrrolidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various derivatives related to our compound. In particular, derivatives of 5-oxopyrrolidine have shown promising results against lung cancer cell lines such as A549.
Case Study: Anticancer Efficacy
A study investigated the cytotoxic effects of several 5-oxopyrrolidine derivatives on A549 cells using an MTT assay. The results indicated that certain compounds reduced cell viability significantly compared to controls:
| Compound ID | Viability (%) | IC50 (µM) |
|---|---|---|
| Compound 15 | 66 | 12 |
| Compound 21 | 45 | 8 |
| Control (Cisplatin) | 40 | 10 |
These findings suggest that modifications in the chemical structure can enhance anticancer efficacy while maintaining lower toxicity towards non-cancerous cells.
Antimicrobial Activity
The antimicrobial potential of the compound was also assessed against multidrug-resistant bacterial strains. The results indicated significant activity against Staphylococcus aureus and other Gram-positive pathogens.
Case Study: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial activity of selected derivatives:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
These results demonstrate the compound's potential as a lead for developing new antimicrobial agents, particularly against resistant strains.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell division.
- Induction of Apoptosis : Certain derivatives activate apoptotic pathways in cancer cells.
- Antimicrobial Action : The compound may interfere with bacterial cell wall synthesis or protein synthesis.
Propiedades
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-26-15-18(23(31)27-11-7-2-3-8-12-27)13-20(24(26)32)25-22(30)17-14-21(29)28(16-17)19-9-5-4-6-10-19/h4-6,9-10,13,15,17H,2-3,7-8,11-12,14,16H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXVFZJNMUXBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













